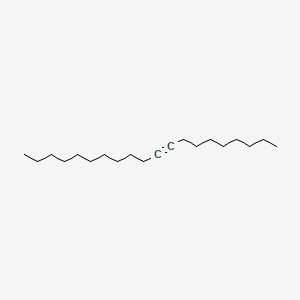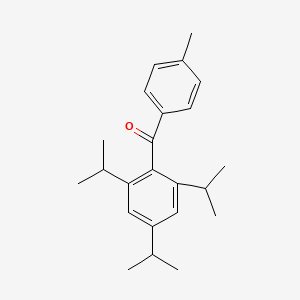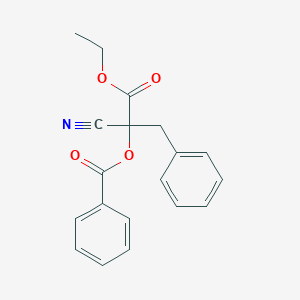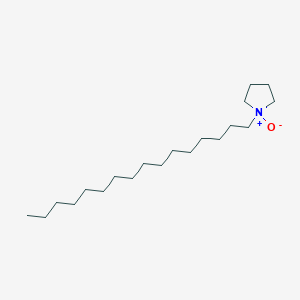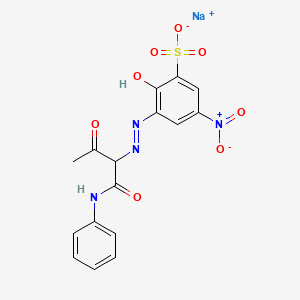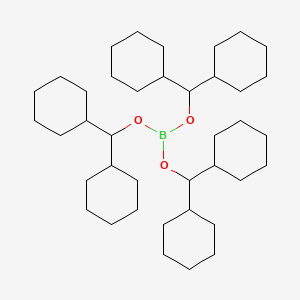
Tris(dicyclohexylmethyl) borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dicyclohexylmethyl) borate is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of three dicyclohexylmethyl groups attached to a central boron atom. Its chemical structure provides it with distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(dicyclohexylmethyl) borate typically involves the reaction of dicyclohexylmethyl lithium with boron trichloride. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows: [ \text{3 (C}6\text{H}{11}\text{CH}_2\text{Li}) + \text{BCl}_3 \rightarrow \text{B(C}6\text{H}{11}\text{CH}_2)_3 + \text{3 LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(dicyclohexylmethyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The dicyclohexylmethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Borate esters.
Reduction: Borohydrides.
Substitution: Various substituted borates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(dicyclohexylmethyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used as a catalyst in polymerization reactions and as an additive in lubricants to enhance performance.
Wirkmechanismus
The mechanism by which tris(dicyclohexylmethyl) borate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, making it a valuable catalyst in many reactions. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Tris(trimethylsilyl) borate
- Tris(pentafluorophenyl) borate
- Tris(2-aminoethoxy)trihydroxyhexaborato]cobalt(II)
Comparison: Tris(dicyclohexylmethyl) borate is unique due to its bulky dicyclohexylmethyl groups, which provide steric hindrance and enhance its stability compared to other borates. This makes it particularly useful in applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
73758-17-5 |
|---|---|
Molekularformel |
C39H69BO3 |
Molekulargewicht |
596.8 g/mol |
IUPAC-Name |
tris(dicyclohexylmethyl) borate |
InChI |
InChI=1S/C39H69BO3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)41-40(42-38(33-23-11-3-12-24-33)34-25-13-4-14-26-34)43-39(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h31-39H,1-30H2 |
InChI-Schlüssel |
HTUHQDKWJDVNOK-UHFFFAOYSA-N |
Kanonische SMILES |
B(OC(C1CCCCC1)C2CCCCC2)(OC(C3CCCCC3)C4CCCCC4)OC(C5CCCCC5)C6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



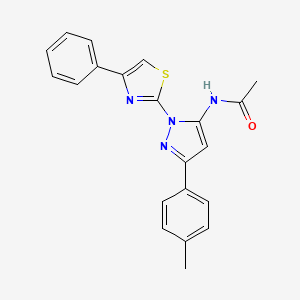
![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
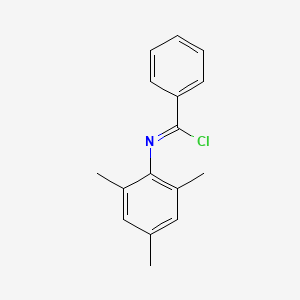
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
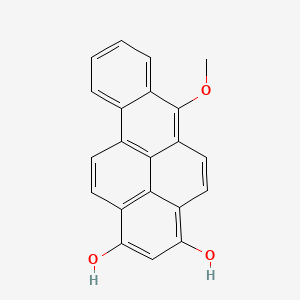
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

